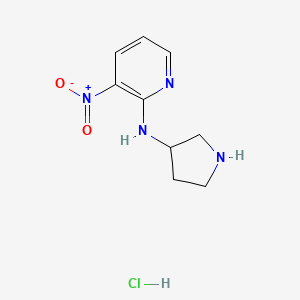

3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

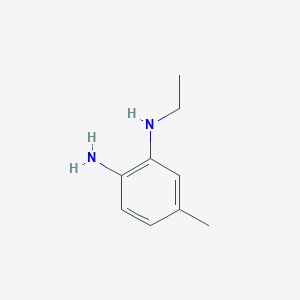

3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride is a chemical compound with the molecular formula C9H13ClN4O2 . It contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . The pyrrolidine ring is often used in medicinal chemistry due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .

Synthesis Analysis

The synthesis of compounds similar to this compound often involves reactions with aminopyridines . For example, N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring and a pyridine ring. The pyrrolidine ring is a five-membered ring with nitrogen as one of the members . The pyridine ring is a six-membered ring with nitrogen as one of the members .Chemical Reactions Analysis

Chemical reactions involving compounds similar to this compound often involve the formation of N-(Pyridin-2-yl)amides from α-bromoketones and 2-aminopyridine under different reaction conditions .Scientific Research Applications

Synthesis of Alkoxy Substituted Di(pyridin-2-yl)amines : This compound is utilized in the selective synthesis of alkoxy substituted di(pyridin-2-yl)amines and N-arylpyridin-2-ylamines. The process involves the reduction of the nitro group and has been observed to cause unexpected substitution reactions (Grig-Alexa et al., 2012).

Pyrrolidine Chemistry and Biological Effects : Pyrrolidines, which are related to this compound, have significant biological effects and applications in medicine. They are also used in industrial applications, such as dyes and agrochemical substances. The study of pyrrolidines' chemistry is thus crucial in modern science (Żmigrodzka et al., 2022).

Enantiomer Resolution in Chromatography : A related compound, 4-(2-Chloroformylpyrrolidin-1-yl)-7-nitro-2,1,3-benzoxadiazole, is used for the resolution of enantiomers of amines and alcohols by high-performance liquid chromatography. This showcases its application in analytical chemistry (Toyo’oka et al., 1994).

Study of Molecular and Conformation Structures : The chemistry of pyrrolidine compounds, including 1-nitropyrrolidine which is structurally similar, has been studied for its molecular and conformation structures due to their biological activities (Gajda et al., 2016).

Functionalization of Imidazo[1,2-a]pyridines : The compound is used in the development of alternative strategies for functionalizing imidazo[1,2-a]pyridines, demonstrating its role in expanding the structural diversity of functionalized pyridines (Bazin et al., 2013).

Study of Gas Phase Molecular Geometries : In the study of cyclic nitramines, including N-nitropyrrolidine, the focus is on their molecular geometries in the gas phase. This highlights the compound's importance in understanding the structural parameters of related chemicals (Shishkov et al., 1991).

Synthesis and Reactions of Nitropyridines : This compound plays a role in the synthesis and reactions of nitropyridines, a process which is significant in the production of various chemically functionalized pyridines (Bakke, 2004).

Properties

IUPAC Name |

3-nitro-N-pyrrolidin-3-ylpyridin-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O2.ClH/c14-13(15)8-2-1-4-11-9(8)12-7-3-5-10-6-7;/h1-2,4,7,10H,3,5-6H2,(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSNZMOIMXSSVJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NC2=C(C=CC=N2)[N+](=O)[O-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/no-structure.png)

![(Z)-ethyl 2-(2-((1-ethyl-1H-pyrazole-3-carbonyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2401137.png)

![3-amino-N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2401142.png)

![1-[4-(4-Methylphenyl)phenyl]sulfonylpiperidine](/img/structure/B2401144.png)

![[(2R,5S)-5-(Hydroxymethyl)piperazin-2-yl]methanol](/img/structure/B2401146.png)

![2-(4-Azaspiro[2.5]octan-7-yl)acetic acid hydrochloride](/img/structure/B2401147.png)

![Dispiro[3.0.35.14]nonane-9-carbaldehyde](/img/structure/B2401148.png)

![4-[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2401154.png)

![N-{[(3aS,4R,7S,7aR/3aR,4S,7R,7aS)-1,3-dioxohexahydro-4,7-epoxy-2-benzofuran-4(1H)-yl]methyl}acetamide](/img/structure/B2401159.png)